molecular formula C16H12F2N2O3 B10758144 (5S)-3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione

(5S)-3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione

Cat. No.: B10758144
M. Wt: 318.27 g/mol
InChI Key: OZZFJGCAYWBVBI-INIZCTEOSA-N
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Description

(5S)-3-ANILINO-5-(2,4-DIFLUOROPHENYL)-5-METHYL-1,3-OXAZOLIDINE-2,4-DIONE is a small organic molecule belonging to the class of phenylhydrazines This compound is characterized by its unique structure, which includes an oxazolidine-2,4-dione ring substituted with an anilino group, a difluorophenyl group, and a methyl group

Preparation Methods

The synthesis of (5S)-3-ANILINO-5-(2,4-DIFLUOROPHENYL)-5-METHYL-1,3-OXAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

(5S)-3-ANILINO-5-(2,4-DIFLUOROPHENYL)-5-METHYL-1,3-OXAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

(5S)-3-ANILINO-5-(2,4-DIFLUOROPHENYL)-5-METHYL-1,3-OXAZOLIDINE-2,4-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5S)-3-ANILINO-5-(2,4-DIFLUOROPHENYL)-5-METHYL-1,3-OXAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .

Comparison with Similar Compounds

(5S)-3-ANILINO-5-(2,4-DIFLUOROPHENYL)-5-METHYL-1,3-OXAZOLIDINE-2,4-DIONE can be compared with other similar compounds, such as:

    Phenylhydrazines: These compounds share a similar hydrazide moiety but differ in their substituents and overall structure.

    Oxazolidine-2,4-diones: Compounds with the same core structure but different substituents.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups but different core structures . The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12F2N2O3

Molecular Weight

318.27 g/mol

IUPAC Name

(5S)-3-anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C16H12F2N2O3/c1-16(12-8-7-10(17)9-13(12)18)14(21)20(15(22)23-16)19-11-5-3-2-4-6-11/h2-9,19H,1H3/t16-/m0/s1

InChI Key

OZZFJGCAYWBVBI-INIZCTEOSA-N

Isomeric SMILES

C[C@@]1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=C(C=C(C=C3)F)F

Canonical SMILES

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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